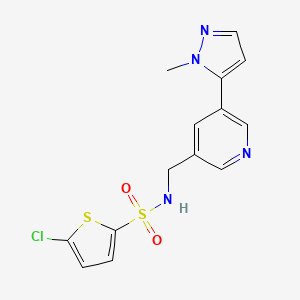

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

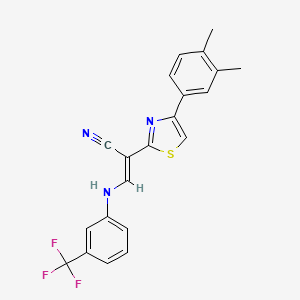

The compound “5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a thiophene ring, and a sulfonamide group . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyridine ring, and a thiophene ring, all of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación

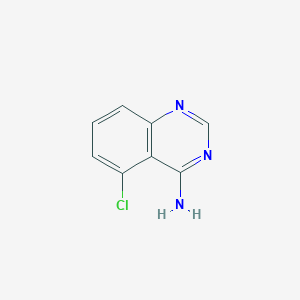

Synthesis and Antimicrobial Activity

The synthesis of new heterocyclic compounds based on sulfonamide moieties has shown promise in antimicrobial applications. For instance, studies have demonstrated the preparation of novel heterocyclic compounds incorporating sulfonamides, revealing their significant antibacterial activities. These compounds were synthesized using different active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives with notable antimicrobial properties (Azab, Youssef, & El-Bordany, 2013).

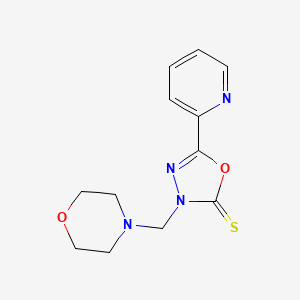

Antitubercular Agents and Docking Simulations

Another study focused on the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, which were evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to predict the mode of action of these compounds as antitubercular agents, demonstrating their potential efficacy against tuberculosis-causing bacteria (Shingare et al., 2022).

Inhibitors of Carbonic Anhydrase

Research has also explored the compound's role as a carbonic anhydrase inhibitor. By altering the substitution pattern of the sulfonamide group, significant differences in inhibitory activity against different isoforms of carbonic anhydrase were observed. This specificity highlights the compound's potential in designing targeted inhibitors for therapeutic applications (Bozdağ et al., 2014).

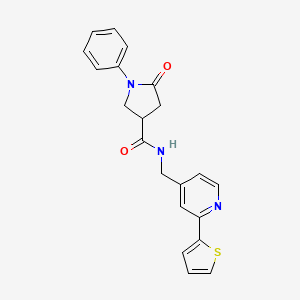

Anticancer and Antimicrobial Derivatives

Further studies have synthesized novel heterocyclic sulfonamides demonstrating potent anticancer and antimicrobial activities. By integrating biologically active thiophenes, coumarins, and pyrazoles, these compounds showed significant efficacy in in vitro tests against breast cancer cell lines and various bacterial strains, underscoring their therapeutic potential (Debbabi et al., 2016).

Electronic Effects in Optically and Magnetically Active Self-assembled Structures

The introduction of electron-withdrawing sulfonamide groups into heterodimetallic structures has demonstrated unusual electronic effects, influencing both optical and magnetic properties. This research opens up new avenues for the development of materials with potential applications in sensing, imaging, and information storage (Edder et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQGPQIIHGYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)